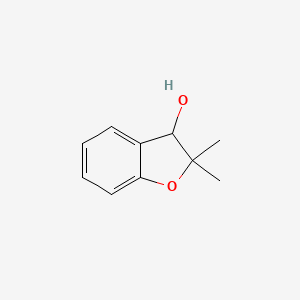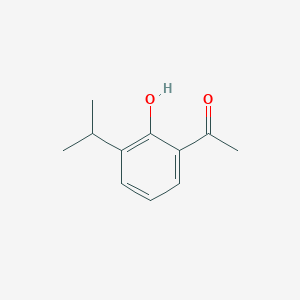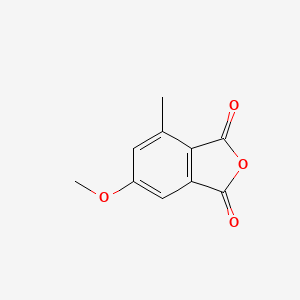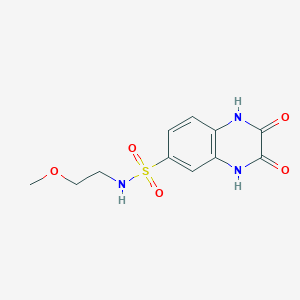
2-methoxy-4-(2-oxoethyl)benzonitrile
Übersicht
Beschreibung
2-methoxy-4-(2-oxoethyl)benzonitrile is an organic compound with the molecular formula C10H9NO2 It is a derivative of benzonitrile, featuring a methoxy group and an oxoethyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-(2-oxoethyl)benzonitrile typically involves the reaction of 2-methoxybenzonitrile with an appropriate oxoethylating agent under controlled conditions. One common method is the Friedel-Crafts acylation reaction, where 2-methoxybenzonitrile reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-methoxy-4-(2-oxoethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 2-methoxy-4-(2-oxoethyl)benzylamine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methoxy-4-(2-oxoethyl)benzoic acid.
Reduction: Formation of 2-methoxy-4-(2-oxoethyl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-methoxy-4-(2-oxoethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-methoxy-4-(2-oxoethyl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxoethyl group can form hydrogen bonds or other interactions with target molecules, influencing their function. The nitrile group can also participate in various chemical reactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methoxybenzonitrile: Lacks the oxoethyl group, making it less reactive in certain chemical reactions.
4-(2-oxoethyl)benzonitrile: Lacks the methoxy group, affecting its solubility and reactivity.
2-methoxy-4-methylbenzonitrile: Contains a methyl group instead of an oxoethyl group, leading to different chemical properties.
Uniqueness
2-methoxy-4-(2-oxoethyl)benzonitrile is unique due to the presence of both the methoxy and oxoethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H9NO2 |
|---|---|
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
2-methoxy-4-(2-oxoethyl)benzonitrile |
InChI |
InChI=1S/C10H9NO2/c1-13-10-6-8(4-5-12)2-3-9(10)7-11/h2-3,5-6H,4H2,1H3 |
InChI-Schlüssel |
AMIQLDROUFGBPI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CC=O)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-4,5-dihydro-6h-cyclopenta[b]thiophen-6-one](/img/structure/B8751129.png)


![4-[2-(Morpholin-4-yl)ethoxy]benzene-1-sulfonamide](/img/structure/B8751150.png)


![8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B8751179.png)




